Cas no 854703-93-8 (1-(furan-2-yl)ethyl(pentyl)amine)

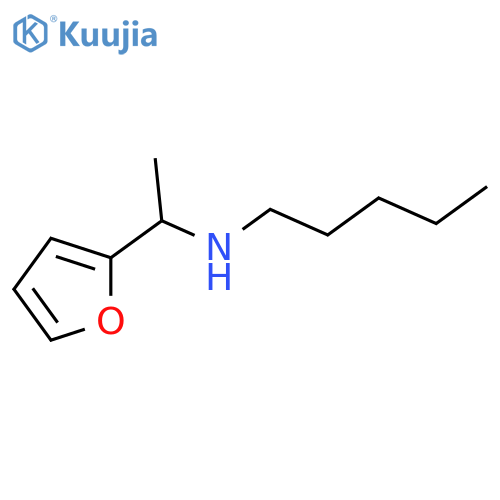

854703-93-8 structure

商品名:1-(furan-2-yl)ethyl(pentyl)amine

CAS番号:854703-93-8

MF:C11H19NO

メガワット:181.274663209915

MDL:MFCD11141148

CID:5226329

PubChem ID:43177671

1-(furan-2-yl)ethyl(pentyl)amine 化学的及び物理的性質

名前と識別子

-

- 2-Furanmethanamine, α-methyl-N-pentyl-

- n-(1-(Furan-2-yl)ethyl)pentan-1-amine

- 1-(furan-2-yl)ethyl(pentyl)amine

-

- MDL: MFCD11141148

- インチ: 1S/C11H19NO/c1-3-4-5-8-12-10(2)11-7-6-9-13-11/h6-7,9-10,12H,3-5,8H2,1-2H3

- InChIKey: SQCKEOVPLYHPSA-UHFFFAOYSA-N

- ほほえんだ: C(C1OC=CC=1)(C)NCCCCC

1-(furan-2-yl)ethyl(pentyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-50mg |

n-(1-(Furan-2-yl)ethyl)pentan-1-amine |

854703-93-8 | 95% | 50mg |

¥16524.00 | 2024-07-28 | |

| Enamine | EN300-32650-5g |

[1-(furan-2-yl)ethyl](pentyl)amine |

854703-93-8 | 5g |

$1199.0 | 2023-09-04 | ||

| Enamine | EN300-32650-0.5g |

[1-(furan-2-yl)ethyl](pentyl)amine |

854703-93-8 | 0.5g |

$397.0 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-250mg |

n-(1-(Furan-2-yl)ethyl)pentan-1-amine |

854703-93-8 | 95% | 250mg |

¥14472.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-500mg |

n-(1-(Furan-2-yl)ethyl)pentan-1-amine |

854703-93-8 | 95% | 500mg |

¥18867.00 | 2024-07-28 | |

| Enamine | EN300-32650-1g |

[1-(furan-2-yl)ethyl](pentyl)amine |

854703-93-8 | 1g |

$414.0 | 2023-09-04 | ||

| Enamine | EN300-32650-5.0g |

[1-(furan-2-yl)ethyl](pentyl)amine |

854703-93-8 | 5.0g |

$2110.0 | 2023-02-14 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-2.5g |

n-(1-(Furan-2-yl)ethyl)pentan-1-amine |

854703-93-8 | 95% | 2.5g |

¥30844.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1368261-100mg |

n-(1-(Furan-2-yl)ethyl)pentan-1-amine |

854703-93-8 | 95% | 100mg |

¥17280.00 | 2024-07-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067949-1g |

[1-(Furan-2-yl)ethyl](pentyl)amine |

854703-93-8 | 95% | 1g |

¥3220.0 | 2024-04-18 |

1-(furan-2-yl)ethyl(pentyl)amine 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

854703-93-8 (1-(furan-2-yl)ethyl(pentyl)amine) 関連製品

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 42464-96-0(NNMTi)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:854703-93-8)1-(furan-2-yl)ethyl(pentyl)amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):422.0/1227.0